
4'-Fluoro-3-(4-methylpiperazinomethyl) benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related fluorinated compounds involves multi-step procedures. For instance, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue involves a two-step process starting from 2-(pentafluorophenyl)benzazoles . Another example is the synthesis of 4-alkoxy-4-methyl- and 4-alkoxy-4-fluoromethyl-1,3-benzoxazinones, which are produced by cyclization of 2-hydroxyacetophenone hydrazones followed by treatment with alcohols or F-TEDA-BF4 . These methods could potentially be adapted for the synthesis of 4'-Fluoro-3-(4-methylpiperazinomethyl) benzophenone by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of fluorinated benzophenones and benzoxazinones is characterized by the presence of fluorine atoms, which can significantly influence the chemical properties of these compounds. The presence of fluorine can enhance the acidity of adjacent functional groups, as seen in the high acidity of the fluorophenol moiety in the fluorescent probes . This property is crucial for the sensitivity and selectivity of these compounds in their applications.
Chemical Reactions Analysis
Fluorinated compounds such as those described in the papers are reactive towards certain conditions and reagents. For example, the fluorophenol moiety in the fluorescent probes is sensitive to pH changes, showing a large fluorescence enhancement under basic conditions . Additionally, the synthesis of 4-chloro-4'-(chlorodifluoromethoxy)benzophenone demonstrates the reactivity of fluorinated intermediates in a Friedel–Crafts reaction, which is a key step in the synthesis of many aromatic ketones .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. Fluorine's high electronegativity and small size can lead to increased stability and lipophilicity of the compounds. The papers suggest that the fluorinated compounds have specific reactivity towards metal cations and pH, which is a result of their unique electronic and structural properties . These properties are essential for the design of fluorescent probes and could also be relevant to the properties of 4'-Fluoro-3-(4-methylpiperazinomethyl) benzophenone.
Wissenschaftliche Forschungsanwendungen
Fluorinated Benzophenone Derivatives in Alzheimer's Disease Research
The compound 4'-Fluoro-3-(4-methylpiperazinomethyl) benzophenone and its derivatives have been explored for their potential in treating Alzheimer's disease. Fluorinated benzophenone derivatives were studied as multipotent agents targeting β-secretase (BACE-1) and acetylcholinesterase (AChE), as well as countering intracellular ROS formation. Among the series, certain derivatives demonstrated balanced micromolar potency against these targets, highlighting their potential as lead compounds for anti-Alzheimer's disease drug candidates (Belluti et al., 2014).
Synthesis and Chemical Analysis
The synthesis and chemical properties of derivatives of 4'-Fluoro-3-(4-methylpiperazinomethyl) benzophenone have been extensively studied. For instance, a series of substituted compounds were synthesized and their structures confirmed through various spectroscopic methods. Statistical analysis of the observed spectral data provided insights into the effects of substituents on these compounds (Balaji et al., 2015).
Anti-Cancer Properties
The anti-cancer properties of novel benzophenone analogs have been a significant focus of research. These analogs have been shown to have angiopreventive and in vitro tumor inhibition activities. Further investigation into the structure-activity relationship of these compounds has revealed that specific substitutions on the benzophenone ring can result in enhanced potency against cancer progression (Mohammed & Ara Khanum, 2018).
Chemical Synthesis and Applications
The compound and its derivatives have been involved in various chemical synthesis processes and applications. This includes the synthesis of benzophenone-based NNRT inhibitors for HIV-1, indicating the versatility of this compound in medicinal chemistry applications (Wang et al., 2012).
Material Science and Polymer Research
In material science, the compound has been used in the synthesis of polymers and other complex molecules. For example, sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone) were synthesized for applications in proton exchange membranes, showcasing the compound's relevance in advanced material research (Ghassemi et al., 2004).
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c1-21-9-11-22(12-10-21)14-15-3-2-4-17(13-15)19(23)16-5-7-18(20)8-6-16/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONBNFIQRJGAPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643426 |
Source


|
| Record name | (4-Fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoro-3-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898788-68-6 |
Source


|
| Record name | Methanone, (4-fluorophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Fluorophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50643426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

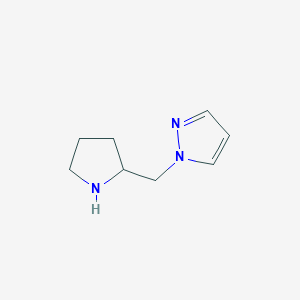


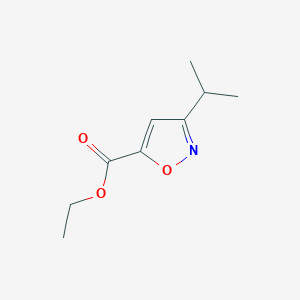
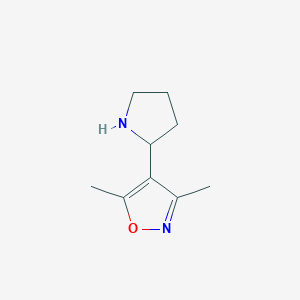
![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1327118.png)

![{1-[(Methylamino)methyl]cyclopentyl}methanol](/img/structure/B1327127.png)


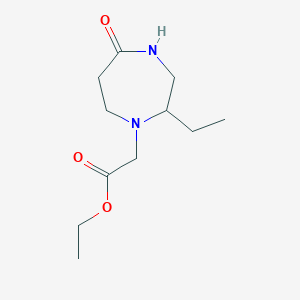
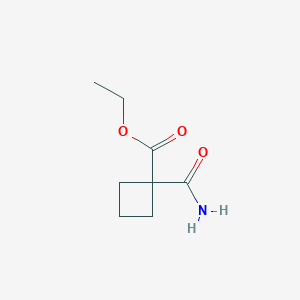
![1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1327136.png)
![2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327138.png)